REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[CH2:10][CH2:9][CH:8]([CH:12]=C)[CH2:7][C:6]=2[N:5]=[CH:4][N:3]=1.[BH4-].[Na+].C[OH:17]>ClCCl>[Cl:1][C:2]1[C:11]2[CH2:10][CH2:9][CH:8]([CH2:12][OH:17])[CH2:7][C:6]=2[N:5]=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC=2CC(CCC12)C=C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Ozone was bubbled through
|
Type
|
CUSTOM
|
Details
|
The solution was then sparged with N2 for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After 30 minutes the reaction mixture was partitioned between dichloromethane and saturated aqueous sodium bicarbonate
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC=2CC(CCC12)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |